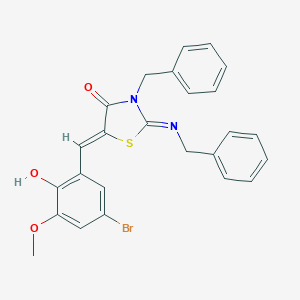![molecular formula C28H20ClN3O4S B302508 7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302508.png)
7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as CTQ and has a molecular weight of 508.96 g/mol.
作用機序
The mechanism of action of CTQ is not fully understood, but several research studies have suggested that the compound exerts its therapeutic effects by inhibiting specific cellular pathways. CTQ has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. The compound has also been reported to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects
CTQ has been shown to have several biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. CTQ has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, the compound has been reported to exhibit anti-oxidant activity, which may contribute to its anti-cancer and anti-inflammatory properties.
実験室実験の利点と制限
CTQ has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. CTQ has also been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, one limitation of CTQ is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
Several future directions for CTQ research can be identified. One potential area of research is the development of CTQ-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the compound's mechanism of action and its effects on specific cellular pathways. Additionally, further research is needed to determine the optimal dosage and administration of CTQ for therapeutic use. Overall, CTQ is a promising compound that has the potential to be developed into a valuable therapeutic agent.
合成法
The synthesis of CTQ involves the reaction of 2-chlorobenzoic acid with 3-nitro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-aminothiophenol and 2,3-dichloroquinazolin-4(1H)-one to yield CTQ. The synthesis of CTQ has been reported in several research papers and can be carried out using different methods.
科学的研究の応用
CTQ has been extensively studied for its potential therapeutic applications. Several research studies have reported the compound's anti-cancer, anti-inflammatory, and anti-microbial properties. CTQ has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, CTQ has been reported to exhibit anti-microbial activity against several bacterial strains.
特性
製品名 |
7-(2-chlorophenyl)-10-{3-nitro-4-methoxybenzylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
分子式 |
C28H20ClN3O4S |
分子量 |
530 g/mol |
IUPAC名 |
(14E)-11-(2-chlorophenyl)-14-[(4-methoxy-3-nitrophenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C28H20ClN3O4S/c1-36-23-13-10-16(14-22(23)32(34)35)15-24-27(33)31-26(19-8-4-5-9-21(19)29)20-12-11-17-6-2-3-7-18(17)25(20)30-28(31)37-24/h2-10,13-15,26H,11-12H2,1H3/b24-15+ |
InChIキー |
OOSRWLWMJJSMLW-BUVRLJJBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)

![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)
![N-[3-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide](/img/structure/B302434.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302440.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302445.png)
![2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302447.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B302448.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B302450.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302451.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302452.png)